molecular formula C10H9ClO2 B159937 1-(3-Chlorophenyl)butane-1,3-dione CAS No. 128486-09-9

1-(3-Chlorophenyl)butane-1,3-dione

Cat. No. B159937
CAS RN: 128486-09-9
M. Wt: 196.63 g/mol
InChI Key: NAVKHJDRCGTULV-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)butane-1,3-dione” is a chemical compound with the CAS Number: 128486-09-9. It has a molecular weight of 196.63 .


Molecular Structure Analysis

The linear formula of “1-(3-Chlorophenyl)butane-1,3-dione” is C10H9ClO2 . For a more detailed molecular structure, you may refer to its InChI code or SMILES string provided in the chemical databases .


Physical And Chemical Properties Analysis

“1-(3-Chlorophenyl)butane-1,3-dione” is a solid at room temperature. It has a melting point of 40-43°C . The predicted boiling point is 310.2±22.0°C, and the predicted density is 1.205±0.06 g/cm3 .

Scientific Research Applications

Tautomeric and Acid-Base Properties

1-(3-Chlorophenyl)butane-1,3-dione has been studied for its structural, tautomeric, and acid-base properties. Research shows that related compounds exist in solution as a mixture of tautomeric forms, with solvent polarity influencing this balance. The study of such compounds helps understand their behavior in various chemical environments (Mahmudov et al., 2011).

Reaction with Manganese(III)

The compound has been used in reactions involving manganese(III). Studies have shown that reacting similar compounds with manganese(III) in acetic acid leads to the formation of specific compounds, providing insights into reaction mechanisms and the potential for creating new substances (Nishino et al., 1991).

Photoredox Mediated Synthesis

A significant application is in photoredox mediated organic coupling reactions. This method is used to synthesize 1,4-diphenyl substituted butane 1,4-dione, demonstrating an economical and scalable approach for producing such compounds (Das et al., 2016).

Fluorescent Properties in Europium(III) Complexes

The compound has been used to synthesize ligands for Europium(III) complexes. These complexes exhibit characteristic emissions of europium ions, indicating effective energy transfer from the ligands to the ions, which is crucial in the development of new luminescent materials (Ma Kunpen, 2015).

Mesogenic Properties

Research has also been conducted on derivatives of 1-(3-Chlorophenyl)butane-1,3-dione for their mesophases, providing valuable data for the development of liquid crystal materials (Ghode & Sadashiva, 2013).

Applications in Solar Cells

The compound has shown applications in dye-sensitized solar cells. Studies demonstrate that its derivatives can be used to synthesize sensitizers for these cells, contributing to advancements in renewable energy technologies (Islam et al., 2006).

Polymorphism Studies

Polymorphism of derivatives of 1-(3-Chlorophenyl)butane-1,3-dione has been studied, providing valuable insights into the different crystal forms these compounds can take, which is important in the pharmaceutical industry (Dwivedi & Das, 2018).

Analytical Applications

The compound has been used in the development of analytical methods for the determination of metals in alloys, showcasing its potential in analytical chemistry (Makhmudov et al., 2008).

Safety and Hazards

The safety information available indicates that “1-(3-Chlorophenyl)butane-1,3-dione” is potentially harmful if swallowed, as indicated by the hazard statement H302 . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

1-(3-chlorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVKHJDRCGTULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570553
Record name 1-(3-Chlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)butane-1,3-dione

CAS RN

128486-09-9
Record name 1-(3-Chlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate (8.82 g) in trifluoroacetic acid (40 mL) was stirred for 1 hour under an ice-bath. The volatile was removed in vacuo, and the residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give 1-(3-chlorophenyl)-1,3-butanedione as a pale orange crystal (5.33 g).
Name
tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-chloroacetophenone (1.30 mL, 10.0 mmol) in 20 mL THF was added Potassium tert-butoxide (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) and then anhydrous ethyl acetate (1.05 mL, 10.7 mmol). The reaction was stirred at room temperature for 2 hours and then at 50° C. for 15 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic portion washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography on silica gel (0 to 50% ethyl acetate in heptanes) to yield 0.75 g (38%) of 1-(3-chlorophenyl)butane-1,3-dione. LCMS (ESI) m+H=197.2.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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